
Manganese;molybdenum;sulfanylidenenickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese;molybdenum;sulfanylidenenickel is a complex compound that incorporates manganese, molybdenum, and nickel with a sulfanylidenenickel moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of manganese;molybdenum;sulfanylidenenickel typically involves the combination of manganese, molybdenum, and nickel precursors under controlled conditions. One common method is the co-precipitation technique, where metal salts are dissolved in a suitable solvent and precipitated by adjusting the pH. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-temperature solid-state reactions. Metal oxides or carbonates of manganese, molybdenum, and nickel are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. This process ensures the formation of a homogeneous compound with the desired properties.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese;molybdenum;sulfanylidenenickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of manganese, molybdenum, and nickel, while reduction may produce lower oxidation state complexes.
Applications De Recherche Scientifique
Manganese;molybdenum;sulfanylidenenickel has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Electrochemistry: It is investigated for its electrochemical properties, particularly in energy storage and conversion devices such as batteries and fuel cells.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical diagnostics and therapeutics.
Mécanisme D'action
The mechanism by which manganese;molybdenum;sulfanylidenenickel exerts its effects involves interactions with molecular targets and pathways. For example, in catalysis, the compound may facilitate the transfer of electrons or protons, thereby accelerating chemical reactions. In electrochemical applications, it may participate in redox reactions, contributing to energy storage and conversion processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese oxides: Known for their catalytic and electrochemical properties.
Molybdenum sulfides: Used in catalysis and materials science.
Nickel sulfides: Studied for their electronic and magnetic properties.
Uniqueness
Manganese;molybdenum;sulfanylidenenickel is unique due to the combination of manganese, molybdenum, and nickel in a single compound, which imparts a distinct set of properties. This combination allows for synergistic effects that enhance its performance in various applications compared to individual metal compounds.
Propriétés
Numéro CAS |
174462-51-2 |
|---|---|
Formule moléculaire |
MnMoNiS |
Poids moléculaire |
241.65 g/mol |
Nom IUPAC |
manganese;molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mn.Mo.Ni.S |
Clé InChI |
LMWIHKCCOBVBLZ-UHFFFAOYSA-N |
SMILES canonique |
S=[Ni].[Mn].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


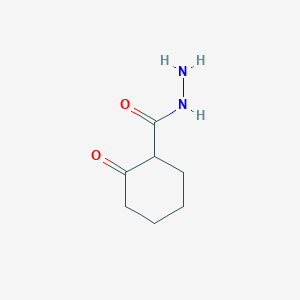


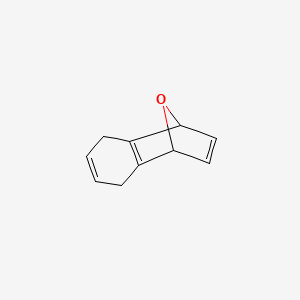
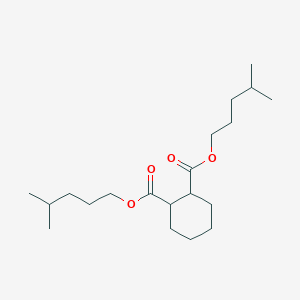
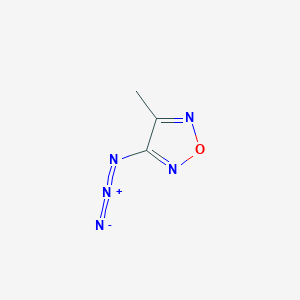
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
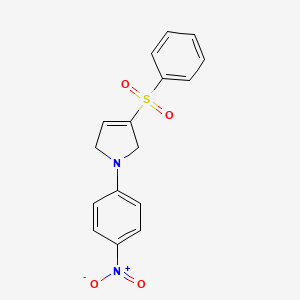
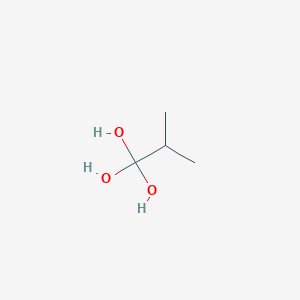
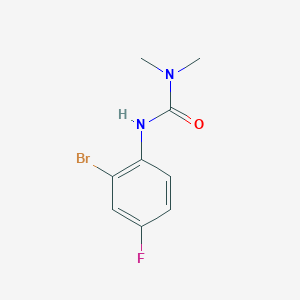
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
